Ethyl 6-(3-nitrophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(3-nitrophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a keto group within its molecular structure
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors involved in cell signaling and metabolism .
Mode of Action
This could involve binding to a target protein, altering its function, and triggering a cascade of biochemical events .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have varying bioavailability and are metabolized by the body’s enzymatic systems .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, including altering enzyme activity, modulating cell signaling pathways, and influencing cell survival .
Preparation Methods
The synthesis of Ethyl 6-(3-nitrophenyl)-6-oxohexanoate typically involves the esterification of 6-(3-nitrophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
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Synthetic Route
Starting Material: 6-(3-nitrophenyl)-6-oxohexanoic acid
Reagent: Ethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux
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Reaction: : [ \text{6-(3-nitrophenyl)-6-oxohexanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]
Chemical Reactions Analysis
Ethyl 6-(3-nitrophenyl)-6-oxohexanoate undergoes various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reagent: Hydrogen gas, Palladium catalyst
Product: Ethyl 6-(3-aminophenyl)-6-oxohexanoate
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Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reagent: Water, Acid or Base catalyst
Product: 6-(3-nitrophenyl)-6-oxohexanoic acid, Ethanol
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Substitution: : The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Reagent: Amine or Thiol
Product: Substituted derivatives of this compound
Scientific Research Applications
Ethyl 6-(3-nitrophenyl)-6-oxohexanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
Ethyl 6-(3-nitrophenyl)-6-oxohexanoate can be compared with other similar compounds such as:
Ethyl 6-(4-nitrophenyl)-6-oxohexanoate: Similar structure but with the nitro group in the para position.
Ethyl 6-(3-aminophenyl)-6-oxohexanoate: The nitro group is reduced to an amino group.
Ethyl 6-(3-methoxyphenyl)-6-oxohexanoate: The nitro group is replaced with a methoxy group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
ethyl 6-(3-nitrophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-2-20-14(17)9-4-3-8-13(16)11-6-5-7-12(10-11)15(18)19/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQIJNVIWXBQEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645722 |
Source
|
Record name | Ethyl 6-(3-nitrophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-53-2 |
Source
|
Record name | Ethyl 6-(3-nitrophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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